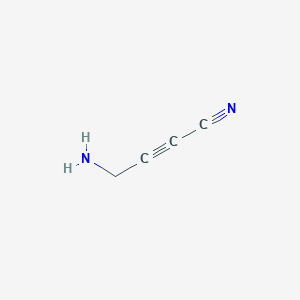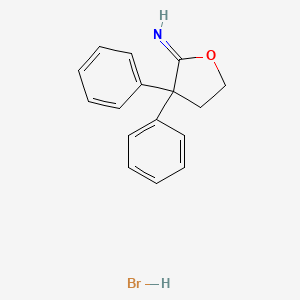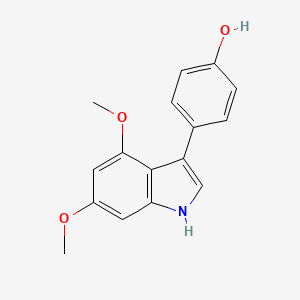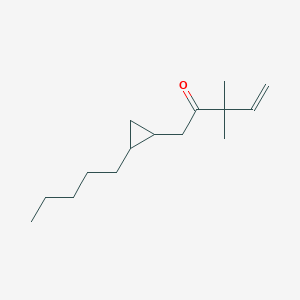
Peroxide, 1,1-dimethylethyl hexyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxide, 1,1-dimethylethyl hexyl, also known as tert-butyl hexyl peroxide, is an organic peroxide with the molecular formula C10H22O2. It is a compound that contains a peroxide functional group, which is characterized by an oxygen-oxygen single bond. Organic peroxides are known for their ability to decompose and release free radicals, making them useful in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, 1,1-dimethylethyl hexyl typically involves the reaction of tert-butyl hydroperoxide with hexyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions often include moderate temperatures and controlled addition of reactants to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as organic peroxides can be hazardous due to their potential for explosive decomposition. The use of stabilizers and inhibitors is common to prevent premature decomposition during production and storage.
化学反応の分析
Types of Reactions
Peroxide, 1,1-dimethylethyl hexyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other compounds.
Reduction: Under certain conditions, it can be reduced to its corresponding alcohols.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of nucleophiles such as halides or amines.
Major Products Formed
Oxidation: The major products are typically alcohols or ketones, depending on the substrate.
Reduction: The primary products are the corresponding alcohols.
Substitution: The products vary based on the nucleophile used but can include ethers, amines, or halides.
科学的研究の応用
Peroxide, 1,1-dimethylethyl hexyl has several applications in scientific research:
Chemistry: It is used as an initiator for polymerization reactions, particularly in the production of plastics and resins.
Biology: It serves as a source of free radicals in studies of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: It is employed as a curing agent in the production of rubber and other elastomers, enhancing their mechanical properties.
作用機序
The mechanism of action of Peroxide, 1,1-dimethylethyl hexyl involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive oxygen species that interact with other molecules to drive the desired chemical processes.
類似化合物との比較
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but with a hydroperoxide group instead of a peroxide group.
Di-tert-butyl peroxide: Contains two tert-butyl groups attached to a peroxide bond.
Hexyl hydroperoxide: Similar in structure but with a hydroperoxide group.
Uniqueness
Peroxide, 1,1-dimethylethyl hexyl is unique due to its specific combination of tert-butyl and hexyl groups, which confer distinct reactivity and stability properties. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and oxidation reactions, distinguishing it from other organic peroxides.
特性
CAS番号 |
827341-41-3 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC名 |
1-tert-butylperoxyhexane |
InChI |
InChI=1S/C10H22O2/c1-5-6-7-8-9-11-12-10(2,3)4/h5-9H2,1-4H3 |
InChIキー |
NOSXUFXBUISMPR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)





![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)


![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
